molecular formula C7H7NO2 B152061 4-Hydroxybenzamide CAS No. 619-57-8

4-Hydroxybenzamide

Numéro de catalogue B152061
Numéro CAS: 619-57-8
Poids moléculaire: 137.14 g/mol
Clé InChI: QXSAKPUBHTZHKW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Hydroxybenzamide is a compound that has been the subject of various studies due to its potential applications in different fields, including medicinal chemistry and materials science. The compound is known for its role as an intermediate in the synthesis of more complex molecules and its presence in various biological activities.

Synthesis Analysis

The synthesis of 4-hydroxybenzamide derivatives has been explored in several studies. For instance, the synthesis of 4-phenoxybenzamide adenine dinucleotide, a NAD analogue with inhibitory activity against Mycobacterium tuberculosis, was reported, highlighting the importance of 4-hydroxybenzamide in medicinal chemistry . Additionally, a novel synthesis strategy for N-hydroxy-2-(4-methylbenzamido)benzamide was described, showcasing the versatility of 4-hydroxybenzamide derivatives in antibacterial applications .

Molecular Structure Analysis

The molecular structure of 4-hydroxybenzamide and its derivatives has been extensively studied. Single crystal X-ray diffraction methods have been used to determine the crystal structure of related compounds, such as methyl 4-hydroxybenzoate and m-hydroxybenzamide . These studies provide valuable insights into the intermolecular interactions and crystal packing of these compounds, which are crucial for understanding their properties and reactivity.

Chemical Reactions Analysis

4-Hydroxybenzamide is involved in various chemical reactions. For example, a series of oxidation reactions of alkenamides with hypervalent iodine was described, leading to the asymmetric synthesis of 4-hydroxymellein derivatives . The reductive chemistry of related compounds, such as 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, has also been studied, revealing the electron-affinic sites and the reduction pathways of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydroxybenzamide and its derivatives have been characterized through various spectroscopic and computational methods. Theoretical and experimental spectroscopic studies have been conducted on 4-hydroxybenzamide to understand its monomeric and dimeric structures, vibrational spectra, and electronic properties . Additionally, the synthesis and characterization of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide provided insights into the structure-property relationship and antitumor activity of the compound .

Applications De Recherche Scientifique

  • Synthesis of Balanol

    • Field : Organic Chemistry
    • Application : 4-Hydroxybenzamide is used in the synthesis of balanol, a potent protein kinase C (PKC) inhibitor .
  • Antioxidant, Thrombin-Inhibitory, and Anticancer Activities

    • Field : Biomedical Research
    • Application : Hydroxybenzamide derivatives, which include 4-Hydroxybenzamide, have shown superior antioxidant, thrombin-inhibitory, and anticancer activities .
    • Results : These compounds have demonstrated excellent biocompatibility and potential application in therapeutic interventions and disease prevention of cancer, thrombotic diseases, and aging .
  • Synthesis of 4-Hydroxybenzamides and Their Salts

    • Field : Organic Chemistry
    • Application : 4-Hydroxybenzamide is used in the synthesis of its salts .
    • Method : The synthesis involves the Schotten–Baumann reaction of 4-hydroxybenzoyl chloride with glycine or γ-aminobutyric acid, respectively, in aqueous alkali solution .
    • Results : The yield of 4-hydroxyhippuric acid was 85%, and the yield of 4-[(4-hydroxybenzoyl)amino]butanoic acid was 73% .
  • Medical, Pharmaceutical, and Therapeutic Applications

    • Field : Biomedical Research
    • Application : Benzamide derivatives, including 4-Hydroxybenzamide, are used in medical, pharmaceutical, and therapeutic applications due to their anti-inflammatory, antibacterial, and antifungal activities .
  • Synthesis of Useful Compounds

    • Field : Organic Chemistry
    • Application : 4-Hydroxybenzamide can be converted into more useful compounds like resveratrol, muconic acid, gastrodin, xiamenmycin, ubiquinone, vanillyl alcohol, and many others .
  • Production of High-Performance Liquid Crystal Polymers (LCPs)

    • Field : Polymer Chemistry
    • Application : 4-Hydroxybenzoic acid, which can be derived from 4-Hydroxybenzamide, is a key component in the manufacturing of high-performance liquid crystal polymers (LCPs) with wider and ever-increasing applications in the thermoplastic industry .
  • Biosynthesis of Aromatic Amino Acids and Secondary Metabolites

    • Field : Biochemistry
    • Application : 4-Hydroxybenzoic acid, which can be derived from 4-Hydroxybenzamide, is used in the biosynthesis of aromatic amino acids (L-tryptophan, L-phenylalanine, and L-tyrosine), quinones, folates, and secondary metabolites including many commercially valuable compounds .

Safety And Hazards

4-Hydroxybenzamide is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and avoid release to the environment .

Propriétés

IUPAC Name

4-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-7(10)5-1-3-6(9)4-2-5/h1-4,9H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSAKPUBHTZHKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210931
Record name 4-Hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxybenzamide

CAS RN

619-57-8
Record name 4-Hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=619-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxybenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 619-57-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524134
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-hydroxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.640
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXYBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OU5YD093J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Following the procedure of Example 1 but using 0.506 g. of PGA1 0.250 ml. of triethylamine, 0.236 ml. of isobutylchloroformate, and 0.412 g. of p-hydroxybenzamide there is obtained a crude residue. This residue is subjected to silica gel chromatography, eluting with chloroform-acetonitrile (6:4). The residue obtained by concentration of selected fractions, 0.260 g., an oil, as the title compound, having Rf 0.5 (TLC on silica gel in chloroform-acetonitrile (3:2)).
Name
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Following the procedure of Example 1 but using 0.738 g. of PGF2 α , 0.347 ml. of triethylamine, 0.326 ml. of isobutylchloroformate, and 0.433 g. of p-hydroxybenzamide, there is obtained a crude residue. This residue is subjected to silica gel chromatography, eluting with ethyl acetate-acetone (3:7). The residue obtained by concentration of selected fractions, 0.455 g., is crystallized from acetone diluted with an equal volume of acetonitrile as the title compound, white, free-flowing crystals, m.p. 129.5°-130.8° C., having Rf 0.32 (TLC on silica gel in ethyl acetate-acetone (3:7).
Name
PGF2 α
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of freshly prepared 4-hydroxybenzoic acid (635 mg; 4.6 mmol) and BOP (1.7 g; 5.06 mmol) in DMF (20 mL) was added dropwise and at room temperature to a solution of PEI (1 g, 23.2 mmol) in DMF (50 mL). After 2 hours under stirring, the DMF was removed by evaporation under reduced pressure. The crude product was taken in water, dissolved by addition of aqueous sodium hydroxide solution 1M (pH 11) and subjected to dialysis using a SpectraPor 12-14 kDa membrane against water (1 L, 2 changes over 24 h). Lyophilization provided 4-hydroxybenzamide-PEI (0.7 g) at a modification degree of 28%. 1H NMR (D2O) δppm: 2.6 (bm, 2.9H, —NHCH2CH2NH—), 3.22 (m, 0.55H, Phe-CONHCH2CH2NH—), 3.35 (m, 0.55H, Phe-CONHCH2CH2NH) 6.57 (d, J=7.3 Hz, 0.55 H, CHaro), 6.97 (m, 0.55H, CHaro).
Quantity
635 mg
Type
reactant
Reaction Step One
Name
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxybenzamide
Reactant of Route 2
Reactant of Route 2
4-Hydroxybenzamide
Reactant of Route 3
Reactant of Route 3
4-Hydroxybenzamide
Reactant of Route 4
Reactant of Route 4
4-Hydroxybenzamide
Reactant of Route 5
4-Hydroxybenzamide
Reactant of Route 6
Reactant of Route 6
4-Hydroxybenzamide

Citations

For This Compound
922
Citations
LK Hansen, GL Perlovich… - … Section E: Structure …, 2007 - scripts.iucr.org
The crystal structure of the title compound, C7H7NO2, has not hitherto been published. The structure is stabilized by intermolecular O—H⋯O and N—H⋯O hydrogen bonds. The …
Number of citations: 11 scripts.iucr.org
AN Manin, AP Voronin, AV Shishkina… - The Journal of …, 2015 - ACS Publications
Cocrystal screening of 4-hydroxybenzamide with a number of salicylates (salicylic acid, SA; 4-aminosalicylic acid, PASA; acetylsalicylic acid, ASA; and salicylsalicylic acid, SSA) was …
Number of citations: 46 pubs.acs.org
S Tothadi, GR Desiraju - Crystal growth & design, 2012 - ACS Publications
… In an interesting aside, it was observed (during the course of the present study) that 4-hydroxybenzamide actually forms a second polymorphic structure in which the O–H···O–H···O–H··· …
Number of citations: 48 pubs.acs.org
GL Perlovich, LK Hansen, TV Volkova… - Crystal Growth and …, 2007 - ACS Publications
Single crystals of the anhydrate and hydrate [4-OH-BZA + H 2 O] with 1:1 stoichiometry of 4-hydroxybenzamide (4-OH-BZA) were grown, and their structures were solved by X-ray …
Number of citations: 19 pubs.acs.org
A Noguchi, S Horinouchi, Y Ohnishi - The Journal of Antibiotics, 2011 - nature.com
… 3-amino-4-hydroxybenzoic acid (3,4-AHBA), synthesized from L-aspartic-4-semialdehyde and dihydroxyacetone phosphate by NspI and NspH, into 3-amino-4-hydroxybenzamide, …
Number of citations: 5 www.nature.com
S Tothadi, GR Desiraju - Acta Crystallographica Section E: Structure …, 2012 - scripts.iucr.org
The asymmetric unit of the title compound, C7H7NO2·0.5C4H8O2, is composed of one 4-hydroxybenzamide molecule and half of a 1,4-dioxane molecule. The complete dioxin …
Number of citations: 3 scripts.iucr.org
P Ramesh, ML Caroline, S Muthu, M Raja… - Journal of Molecular …, 2020 - Elsevier
… In this present work, 4-Hydroxybenzamide (4HBM) molecule was optimized geometrically and vibrational spectral analysis for monomer and dimer structures have been reported by …
Number of citations: 3 www.sciencedirect.com
C Maillard, C Guillard, P Pichat - Chemosphere, 1992 - Elsevier
… , as compared with the photocatalytic method, the Fenton reagent does not readily destroy benzamide and is not as efficient for the complete dearomatization of 4-hydroxybenzamide. …
Number of citations: 58 www.sciencedirect.com
AK Brel, SV Lisina, YN Budaeva, SS Popov - Russian Journal of General …, 2015 - Springer
… Certain derivatives of 4-hydroxybenzamide exhibit cerebroprotective activity; however, the low solubility in water limits their bioavailability. In view of the above, in this work we prepared …
Number of citations: 4 link.springer.com
AK VASUDEVAN, H Rajagopal, S Muthu… - Journal of Faculty of …, 2021 - dergipark.org.tr
… The N-[(Z)-(4-fluorophenyl)methylideneamino]-4-hydroxybenzamide compound wass procured from AVRA chemical synthesis. Using DMSO as a solvent, the UV-Vis absorption-…
Number of citations: 1 dergipark.org.tr

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.